5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14833198
InChI: InChI=1S/C14H10N6O2S/c21-12(9-7-16-14-20(13(9)22)5-6-23-14)15-8-11-18-17-10-3-1-2-4-19(10)11/h1-7H,8H2,(H,15,21)
SMILES:
Molecular Formula: C14H10N6O2S
Molecular Weight: 326.34 g/mol

5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC14833198

Molecular Formula: C14H10N6O2S

Molecular Weight: 326.34 g/mol

* For research use only. Not for human or veterinary use.

5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C14H10N6O2S
Molecular Weight 326.34 g/mol
IUPAC Name 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C14H10N6O2S/c21-12(9-7-16-14-20(13(9)22)5-6-23-14)15-8-11-18-17-10-3-1-2-4-19(10)11/h1-7H,8H2,(H,15,21)
Standard InChI Key WCVZAXYJXVHLCD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CN=C4N(C3=O)C=CS4

Introduction

The compound 5-oxo-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with a molecular formula of C14H10N6O2S and a molecular weight of 326.34 g/mol . It features a unique structure that combines a triazolo[4,3-a]pyridine moiety with a thiazolo[3,2-a]pyrimidine ring system, which is of interest in medicinal chemistry due to its potential biological activities.

Potential Biological Activities

Compounds with similar structures, such as those containing triazolo[4,3-a]pyridine or thiazolo[3,2-a]pyrimidine moieties, have been explored for various biological activities. For instance, triazolo[4,3-a]pyridine derivatives have been investigated as positive allosteric modulators of the metabotropic glutamate receptor . Additionally, thiazolo[3,2-a]pyrimidine derivatives have shown potential in drug design due to their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of such complex molecules typically involves multi-step reactions, including cyclization and condensation reactions. Characterization is often performed using spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator